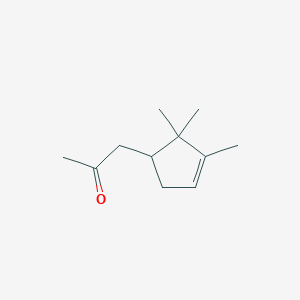
tert-butyl 6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions .
Méthodes De Préparation
The synthesis of tert-butyl 6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multiple steps. One common method includes the protection of the amine group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures. Industrial production methods may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
tert-butyl 6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atom.
Deprotection: The BOC group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid.
Applications De Recherche Scientifique
tert-butyl 6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: It serves as a building block for the development of pharmaceutical compounds.
Industry: The compound is used in the production of various fine chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets. The BOC group protects the amine functionality, allowing selective reactions at other sites of the molecule. Upon deprotection, the free amine can interact with biological targets, potentially inhibiting enzymes or binding to receptors .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-butyl 6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate include other BOC-protected tetrahydroisoquinolines and related structures. These compounds share the common feature of having a BOC-protected amine group, which provides stability during synthetic transformations. the presence of different substituents on the aromatic ring or variations in the side chains can lead to differences in reactivity and biological activity .
Propriétés
Formule moléculaire |
C17H25NO4 |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
tert-butyl 6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C17H25NO4/c1-11-13-10-15(21-6)14(20-5)9-12(13)7-8-18(11)16(19)22-17(2,3)4/h9-11H,7-8H2,1-6H3 |
Clé InChI |
CRSHBCSIJWVDOT-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=CC(=C(C=C2CCN1C(=O)OC(C)(C)C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,5-Dimethylphenoxy)methyl]-alpha-(methoxyimino)-N-methylbenzeneacetamide](/img/structure/B8547864.png)













